1-(1-Adamantyl)pentane-1,4-dione

Übersicht

Beschreibung

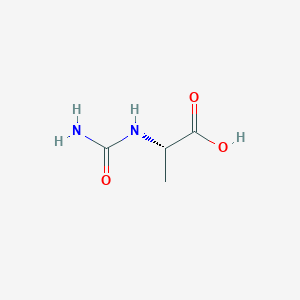

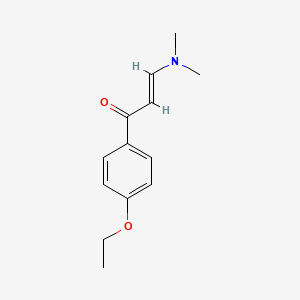

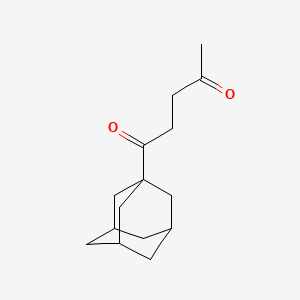

1-(1-Adamantyl)pentane-1,4-dione is a biochemical compound used for proteomics research . It has a molecular formula of C15H22O2 and a molecular weight of 234.33 .

Synthesis Analysis

The synthesis of this compound has been achieved in high yield by the reaction of 1-bromo-, 1-chloro-, or 1-hydroxyadamantane with acetylacetone in the presence of manganese or iron compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C15H22O2 .Chemical Reactions Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C15H22O2 and molecular weight of 234.33 .Wissenschaftliche Forschungsanwendungen

Conformational Analysis

1-(1-Adamantyl)pentane-1,4-dione has been studied for its conformational properties. Molecular mechanics calculations have been used to predict the preferred conformations of related compounds, such as 3-(1-adamantyl)pentane-2,4-dione, providing insights into their molecular structures and dipole moments (Moreno-Mañas et al., 1987).

Alkylation and Complex Formation

The compound has been utilized in the alkylation of Co(II) complexes of β-diketones, using 1-bromoadamantane. This process aids in understanding the formation of α-(1-adamantyl)-β-diketones and proposes the intermediacy of adamantyl cation (Gonzalez et al., 1985).

Stereoselective Reduction

The LiA1H4 reduction of α-adamantyl(and tert-butyl)-β-diketones, closely related to this compound, occurs under specific conditions, leading to various stereoisomeric diols. This process is significant for understanding the diastereoselection in severely hindered β-diketones (Moreno-Mañas et al., 1992).

Synthesis and Structural Analysis

The synthesis and structure of compounds carrying bulky 1-adamantyl groups, starting from derivatives like 1,5-di-1-adamantyl-3-thiapentane-1,5-dione, provide insights into the molecular architecture and properties of these substances (Nakayama et al., 1991).

Spectroscopic Studies

Spectroscopic studies, such as NMR analysis of 1-aminobicycloalkanes substituted at the bridgehead with adamantane, offer critical data on the structural and electronic properties of these molecules (Della et al., 1987).

Wirkmechanismus

Target of Action

Adamantane derivatives have been known to exhibit antiviral activity, particularly against influenza a viruses . The mechanism of action is typically through the blockage of the influenza virus M2 protein transmembrane proton channel .

Mode of Action

For instance, amantadine, a related compound, suppresses influenza A virus replication by blocking the influenza virus M2 protein transmembrane proton channel .

Biochemical Pathways

The inhibition of the m2 protein transmembrane proton channel in influenza a viruses by adamantane derivatives can prevent the uncoating of the virus, thereby inhibiting its replication .

Pharmacokinetics

The molecular weight of 1-(1-adamantyl)pentane-1,4-dione is 23433, and its molecular formula is C15H22O2 . These properties may influence its pharmacokinetics, including its absorption and distribution within the body, its metabolism, and its excretion.

Safety and Hazards

While specific safety and hazard information for 1-(1-Adamantyl)pentane-1,4-dione is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name |

1-(1-adamantyl)pentane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(16)2-3-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLTWXJATGPULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3034529.png)

![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)